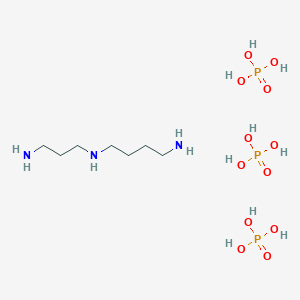
N1-(3-Aminopropyl)butane-1,4-diamine tris(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spermidine phosphate is a polyamine compound that plays a crucial role in cellular metabolism and function. It is found in ribosomes and living tissues, where it is involved in various metabolic processes. Spermidine phosphate is known for its ability to stabilize nucleic acids and cell membranes, and it is a precursor to other polyamines such as spermine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spermidine phosphate can be synthesized through a biocatalytic method involving the use of engineered Escherichia coli. This method involves the co-expression of enzymes such as homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase. The process includes the reductive amination of putrescine and L-homoserine to produce carboxyspermidine, which is then converted to spermidine .
Industrial Production Methods
In industrial settings, spermidine phosphate is produced using whole-cell catalytic systems. These systems are optimized for temperature, pH, and enzyme expression levels to achieve high catalytic efficiency. The process involves the use of NADPH self-sufficient cycles to ensure efficient cofactor regeneration .
Analyse Chemischer Reaktionen
Types of Reactions
Spermidine phosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving spermidine phosphate include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions involving spermidine phosphate include other polyamines such as spermine and thermospermine. These products play significant roles in cellular functions and metabolic processes .
Wissenschaftliche Forschungsanwendungen
Spermidine phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizing agent for nucleic acids and cell membranes.
Biology: Plays a role in cell growth, proliferation, and differentiation.
Medicine: Investigated for its potential in treating age-related diseases, promoting autophagy, and reducing inflammation.
Industry: Used in the production of bioactive compounds in the food and pharmaceutical industries
Wirkmechanismus
Spermidine phosphate exerts its effects through several mechanisms:
Autophagy Induction: Promotes the degradation and recycling of cellular components.
Inflammation Reduction: Modulates inflammatory pathways to reduce inflammation.
Lipid Metabolism: Regulates lipid metabolism and maintains cellular homeostasis.
Cell Growth and Proliferation: Influences cell growth and proliferation by stabilizing nucleic acids and cell membranes
Vergleich Mit ähnlichen Verbindungen
Spermidine phosphate is compared with other polyamines such as:
Spermine: Another polyamine involved in cellular functions and metabolic processes.
Putrescine: A precursor to spermidine and spermine, involved in cell growth and differentiation.
Thermospermine: A structural isomer of spermine with similar functions.
Spermidine phosphate is unique due to its specific role in promoting autophagy and its potential therapeutic applications in age-related diseases and inflammation .
Eigenschaften
Molekularformel |
C7H28N3O12P3 |
|---|---|
Molekulargewicht |
439.23 g/mol |
IUPAC-Name |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C7H19N3.3H3O4P/c8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h10H,1-9H2;3*(H3,1,2,3,4) |
InChI-Schlüssel |
ZYCAJSUBDPNHQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


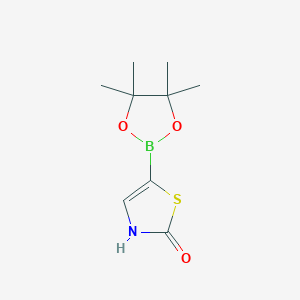

![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

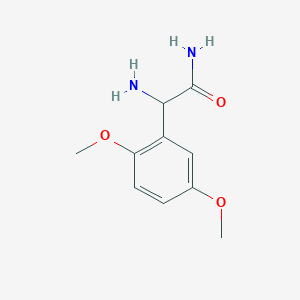

![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
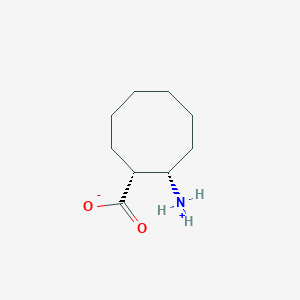
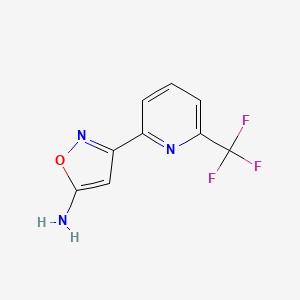
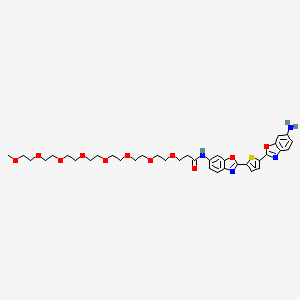
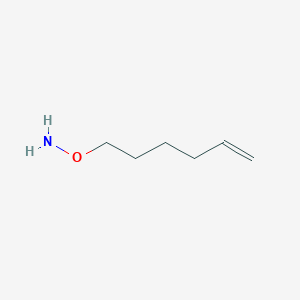
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)

